3-Cyano-5-nitrobenzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50826-03-4 |
|---|---|
Molecular Formula |
C8H5N3O3 |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
3-cyano-5-nitrobenzamide |
InChI |
InChI=1S/C8H5N3O3/c9-4-5-1-6(8(10)12)3-7(2-5)11(13)14/h1-3H,(H2,10,12) |
InChI Key |
MOUQNZVCCKGHRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)N)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 Cyano 5 Nitrobenzamide and Its Analogues
Established Synthetic Pathways Towards 3-Cyano-5-nitrobenzamide
The traditional and most established route to this compound typically proceeds via a two-stage process, beginning with the synthesis of its carboxylic acid precursor, 3-cyano-5-nitrobenzoic acid.
The key step in forming the aromatic nitrile is the Sandmeyer reaction. google.comgoogle.com This classic transformation involves the diazotization of an aromatic amine followed by the introduction of a cyano group using a cyanide salt, commonly in the presence of a copper catalyst.
Stage 1: Synthesis of 3-Cyano-5-nitrobenzoic Acid
The synthesis commences with 3-amino-5-nitrobenzoic acid. This starting material is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form an in-situ diazonium salt. prepchem.com This intermediate is then reacted with a solution of copper(I) cyanide or a mixture of potassium cyanide (KCN) and copper sulfate (B86663) (CuSO₄). prepchem.com The diazonium group is displaced by the cyanide, yielding 3-cyano-5-nitrobenzoic acid with high efficiency. prepchem.com
Table 1: Sandmeyer Reaction for 3-Cyano-5-nitrobenzoic Acid Synthesis
| Step | Reagents | Purpose | Typical Yield |
| Diazotization | 3-Amino-5-nitrobenzoic acid, NaNO₂, HCl | Formation of the diazonium salt intermediate | - |
| Cyanation | Diazonium salt, CuSO₄, KCN | Replacement of the diazonium group with a cyano group | 94% prepchem.com |
Stage 2: Amidation
The final step is the conversion of the carboxylic acid group of 3-cyano-5-nitrobenzoic acid into a primary amide. This is a standard transformation in organic synthesis, often achieved by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-cyano-5-nitrobenzoyl chloride is then treated with ammonia (B1221849) (NH₃) or an ammonia equivalent to form the target compound, this compound.
Innovations in Multicomponent Reaction (MCR) Approaches for Cyano-Nitro Aromatic Compounds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in efficiency and molecular diversity. researchgate.netacademie-sciences.frnih.gov
Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for rapidly constructing complex molecular scaffolds. mdpi.comfrontiersin.orgnih.gov Reactions like the Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction are central to this field. mdpi.comnih.gov
The Ugi reaction combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. nih.gov By using a nitro-substituted aromatic aldehyde or carboxylic acid as one of the components, it is possible to generate complex structures bearing the desired cyano-nitro aromatic motif. For instance, using 3-nitrobenzaldehyde, a primary amine, a carboxylic acid, and an isocyanide could lead to a product with a 3-nitrophenyl group, which could be further elaborated.
A notable development is a multicomponent reaction involving nitro compounds, isocyanides, and an acylating agent, which provides an original pathway to α-oximinoamides. rsc.org This demonstrates the direct participation of nitro compounds in MCRs, opening avenues for novel synthetic designs.
Beyond IMCRs, other MCRs have been developed for synthesizing highly functionalized aromatic and heterocyclic systems. um.edu.mt For example, a versatile three-component reaction that transforms nitro compounds, boronic acids, and trialkyl phosphites into tertiary aromatic amines has been reported. researchgate.net While not directly yielding benzamides, such strategies highlight the potential for convergent synthesis where the core cyano-nitro aromatic structure is assembled from simpler building blocks in a single, efficient step.
Isocyanide-Based Multicomponent Reaction (IMCR) Applications
Strategic Application of Denitrative Coupling Reactions in Nitroarene Synthesis
Traditionally, the nitro group is viewed as a strong electron-withdrawing group used to activate a ring for nucleophilic attack or to be reduced to an amine. However, modern synthetic chemistry has harnessed the nitro group as a leaving group in transition metal-catalyzed cross-coupling reactions. scilit.comresearchgate.net This "denitrative coupling" strategy presents an attractive alternative to using aryl halides, as nitroarenes are often inexpensive and readily prepared via nitration. acs.orgnih.gov
Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and etherification can be performed by displacing a nitro group. acs.orgnih.gov The key to this transformation is the ability of a low-valent palladium complex, often supported by specialized phosphine (B1218219) ligands like BrettPhos or N-heterocyclic carbenes (NHCs), to oxidatively add into the C–NO₂ bond. acs.orgnih.govresearchgate.net
This methodology could be strategically applied to a precursor like 1,3-dicyano-5-nitrobenzene, where one cyano group is a placeholder for a future benzamide (B126). A denitrative coupling could then be used to introduce a different substituent at the 5-position, showcasing advanced synthetic planning.
Table 2: Examples of Denitrative Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System (Example) | Bond Formed |
| Suzuki-Miyaura | Boronic Acids | Palladium/BrettPhos acs.orgnih.gov | C-C |
| Buchwald-Hartwig | Amines | Palladium/NHC acs.orgresearchgate.net | C-N |
| Etherification | Alcohols/Phenols | Palladium or Nickel-based researchgate.netacs.org | C-O |
Directed Derivatization and Functionalization of this compound
The functionalization of the pre-formed this compound ring system allows for the synthesis of diverse analogues. The electronic nature of the substituents heavily dictates the reactivity of the aromatic core.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for modifying electron-deficient aromatic rings. wikipedia.orgpressbooks.pub The reaction is facilitated by the presence of strong electron-withdrawing groups, such as nitro (-NO₂) and cyano (-CN) groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orggovtpgcdatia.ac.in
For an SNAr reaction to proceed, a good leaving group (typically a halide) must be present on the ring. The reaction rate is enhanced when the electron-withdrawing groups are positioned ortho or para to the leaving group. pressbooks.pubnptel.ac.in In the context of this compound analogues, if a halogen were present at the C2, C4, or C6 position, it would be highly activated for displacement by a nucleophile.
For example, in a hypothetical 2-chloro-3-cyano-5-nitrobenzamide, the chlorine atom is ortho to the nitro group and para to the cyano group, making it extremely susceptible to substitution by various nucleophiles (e.g., amines, alkoxides, thiolates). The amide group (-CONH₂) itself can also influence the regioselectivity of such reactions. researchgate.net This SNAr strategy is a cornerstone for building libraries of substituted nitro-benzamide derivatives for further research.
Selective Transformations of Cyano and Amide Functional Groups
The presence of both a cyano (-CN) and an amide (-CONH2) group on the same aromatic ring in this compound presents both a challenge and an opportunity for synthetic chemists. The ability to selectively transform one group while leaving the other intact is crucial for the development of diverse analogues.
The cyano group is a versatile functional handle that can be converted into a variety of other functionalities. scielo.br For instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The amide group, on the other hand, can also be hydrolyzed to a carboxylic acid or reduced to an amine. The challenge lies in achieving selectivity in these transformations.
Selective Transformation of the Cyano Group:
The selective transformation of the cyano group in the presence of an amide can be achieved by carefully choosing the reaction conditions. For example, mild acidic or basic hydrolysis can often selectively convert the nitrile to a carboxylic acid without affecting the more stable amide group.
A notable method for the selective hydration of nitriles to amides utilizes sodium hydroxide (B78521) in isopropanol (B130326) at moderate temperatures. oatext.com This transition metal-free approach offers a pathway to selectively hydrate (B1144303) a nitrile in the presence of other sensitive functional groups. oatext.com Another approach involves the use of N,N-disubstituted hydroxylamine (B1172632), which has been shown to effectively convert nitriles to amides under environmentally friendly conditions using water as the reaction medium. researchgate.net This method has demonstrated high yields for various benzamide derivatives. researchgate.net
The cyano group's reactivity also allows for its participation in cycloaddition reactions and its use as a precursor for creating heterocyclic rings. scielo.br The electron-withdrawing nature of the cyano group can also influence the reactivity of the aromatic ring, directing further substitutions. nih.gov
Selective Transformation of the Amide Group:
Conversely, the selective transformation of the amide group is also a key synthetic strategy. Reduction of the amide to an amine can be accomplished using strong reducing agents like lithium aluminum hydride. However, to maintain the integrity of the cyano and nitro groups, milder and more selective reagents are often necessary.
Recent research has highlighted the use of abnormal N-heterocyclic carbene (aNHC) based potassium complexes for the transition metal-free catalytic reduction of primary amides. rsc.org This method has shown remarkable functional group tolerance, successfully reducing amides to amines even in the presence of highly reducible groups like nitro and cyano moieties on the aromatic ring. rsc.org
The following table summarizes some of the selective transformation methods:
| Functional Group to be Transformed | Reagent/Method | Product Functional Group | Key Features |
| Cyano (-CN) | NaOH / Isopropanol | Amide (-CONH2) | Transition metal-free, mild conditions oatext.com |
| Cyano (-CN) | N,N-disubstituted hydroxylamine / H2O | Amide (-CONH2) | Environmentally friendly, high yields researchgate.net |
| Amide (-CONH2) | aNHC-Potassium Complex / HBPin | Amine (-CH2NH2) | Transition metal-free, high functional group tolerance rsc.org |
Principles of Green Chemistry in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is an increasingly important consideration, aiming to reduce the environmental impact of chemical processes. researchgate.net Key aspects of green chemistry include the use of safer solvents, the development of catalytic reactions, and the minimization of waste.
One of the foundational steps in many syntheses of this compound analogues is the Sandmeyer reaction, which converts an amino group to a cyano group via a diazonium salt. google.com While effective, this reaction traditionally uses copper(I) cyanide, which poses environmental and safety concerns. Modern approaches seek to replace or modify this step to align with green chemistry principles.
The use of water as a solvent is a cornerstone of green chemistry. researchgate.net The development of synthetic methods that can be performed in aqueous media is highly desirable. For example, some multicomponent reactions for the synthesis of complex nitrogen-containing heterocycles can be carried out in water or other green solvents like polyethylene (B3416737) glycol (PEG). frontiersin.org These one-pot reactions often offer high atom economy and reduce the number of purification steps required.
Catalysis plays a pivotal role in green synthesis. The use of biodegradable catalysts, such as those derived from natural sources like eggshells, is an innovative approach. ajgreenchem.com For instance, an eggshell/Fe3O4 nanocomposite has been successfully used as a recyclable catalyst for the synthesis of 2-amino-3-cyano-4H-chromene derivatives under green conditions. ajgreenchem.com
Furthermore, the selective hydration of nitriles to amides using a simple base like sodium hydroxide in an alcohol solvent represents a greener alternative to methods employing heavy metals. oatext.comsemanticscholar.org Similarly, the use of N,N-disubstituted hydroxylamine in water for the same transformation is another example of a more environmentally benign process. researchgate.net
The following table highlights some green chemistry approaches relevant to the synthesis of this compound and its analogues:
| Green Chemistry Principle | Application in Synthesis | Example |
| Use of Safer Solvents | Replacing hazardous organic solvents with water or biodegradable alternatives. | Multicomponent reactions in water or PEG. frontiersin.org |
| Catalysis | Employing recyclable and biodegradable catalysts to improve efficiency and reduce waste. | Eggshell/Fe3O4 nanocomposite for the synthesis of cyano-containing heterocycles. ajgreenchem.com |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | One-pot multicomponent reactions. frontiersin.org |
| Use of Milder Reagents | Replacing stoichiometric toxic reagents with catalytic, milder alternatives. | Transition metal-free hydration of nitriles using NaOH. oatext.com |
By integrating these selective transformation strategies and green chemistry principles, researchers can develop more efficient, sustainable, and versatile synthetic routes to this compound and its valuable derivatives.
Mechanistic Elucidation of Reactions Involving 3 Cyano 5 Nitrobenzamide
Detailed Reaction Pathway Investigations for Synthesis and Functionalization
The synthesis and functionalization of 3-cyano-5-nitrobenzamide involve a series of well-established organic reactions. The primary synthetic route starts from a substituted aminonitrobenzoic acid, followed by amidation. Functionalization can then be targeted at the nitro, cyano, or amide groups.
Synthesis Pathway: The common precursor for this compound is 3-cyano-5-nitrobenzoic acid. A typical synthesis for this precursor begins with 3-amino-5-nitrobenzoic acid. prepchem.com The pathway involves a Sandmeyer reaction, a reliable method for introducing a cyano group onto an aromatic ring. prepchem.comgoogle.com
Diazotization: The process starts with the conversion of the amino group on 3-amino-5-nitrobenzoic acid into a diazonium salt. This is achieved by treating the starting material with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (e.g., 0°C). prepchem.com
Cyanation (Sandmeyer Reaction): The resulting diazonium salt is then reacted with a cyanide source, typically potassium cyanide (KCN), in the presence of a copper(I) catalyst, often derived from copper(II) sulfate (B86663) (CuSO₄). prepchem.com The diazonium group is replaced by a cyano group, yielding 3-cyano-5-nitrobenzoic acid. prepchem.comgoogle.com
Amidation: The final step is the conversion of the carboxylic acid group of 3-cyano-5-nitrobenzoic acid into a primary amide. This can be accomplished through various standard amidation methods, such as activation of the carboxylic acid with a coupling agent or conversion to an acid chloride followed by reaction with ammonia (B1221849).
Functionalization Pathways: The multiple functional groups on the this compound ring allow for a variety of subsequent transformations.
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group under mild conditions using reagents like iron in hydrochloric acid (Fe/HCl), tin(II) chloride (SnCl₂/HCl), or through catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C). google.com This transformation opens pathways to further derivatization, such as diazotization of the newly formed amino group.
Reduction of the Amide Group: The primary amide can be reduced to a primary amine (a benzylamine (B48309) derivative). Transition metal-free catalytic systems, for example using an abnormal N-heterocyclic carbene (aNHC) potassium complex with pinacolborane (HBPin), have been shown to be effective for this transformation. rsc.org Notably, these conditions can be selective, reducing the amide without affecting the nitro group. rsc.org
Modification of the Cyano Group: The nitrile group can undergo several reactions. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Alternatively, it can be converted to a thioamide by reaction with hydrogen sulfide (B99878) (H₂S), which can then be alkylated and reacted with ammonium (B1175870) acetate (B1210297) to form an amidino group. google.com Catalytic hydration of the nitrile to form a second amide group is also a potential pathway. nih.gov
Identification and Characterization of Reaction Intermediates and Transition States
The reactions involved in the synthesis and functionalization of this compound proceed through several key reactive intermediates.
Arenediazonium Cation: In the synthesis of the 3-cyano-5-nitrobenzoic acid precursor, the arenediazonium cation is the critical intermediate formed during the diazotization of 3-amino-5-nitrobenzoic acid. prepchem.comgoogle.com This electrophilic species is highly reactive and serves as the substrate for the subsequent nucleophilic attack by the cyanide ion in the Sandmeyer reaction.
Nitro-Reduction Intermediates: The reduction of the nitro group to an amine is not a single-step process. According to the Haber mechanism for nitroarene reduction, the reaction proceeds through a series of intermediates. unimi.it The two primary pathways are the direct route and the condensation route. In the direct pathway, the nitro group is sequentially reduced to a nitroso group (-NO) and then to a hydroxylamine (B1172632) group (-NHOH) before forming the final amine (-NH₂). unimi.it The condensation route involves the reaction of the nitroso and hydroxylamine intermediates to form an azoxy species, which is further reduced. unimi.it
Carbanions and σ-Complexes: The electron-withdrawing nature of both the cyano and nitro groups has a significant influence on the reactivity of the aromatic ring. These groups can stabilize adjacent carbanionic intermediates. uoanbar.edu.iq In reactions involving nucleophilic aromatic substitution, a Meisenheimer complex, a resonance-stabilized anionic intermediate, could be formed. Conversely, during electrophilic aromatic substitution, the attack of an electrophile on the benzene (B151609) ring would form a delocalized, non-aromatic carbocation known as an arenium ion or sigma (σ) complex. uoanbar.edu.iq
Examination of Catalytic Cycles and Associated Mechanisms
Catalysis is central to achieving efficiency and selectivity in many of the reactions related to this compound.
Catalytic Amide Reduction: The reduction of the primary amide group of this compound to a primary amine can be achieved using a transition metal-free catalytic system. A study on the reduction of 4-nitrobenzamide (B147303) demonstrated the use of an abnormal N-heterocyclic carbene (aNHC) based potassium complex. rsc.org The reaction proceeds with high yield and, importantly, leaves the nitro group intact. rsc.org
Table 1: Optimized Conditions for Catalytic Reduction of 4-Nitrobenzamide
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Abnormal NHC-Potassium Complex | rsc.org |
| Catalyst Loading | 2 mol% | rsc.org |
| Reducing Agent | Pinacolborane (HBPin) | rsc.org |
| Equivalents of HBPin | 4.0 | rsc.org |
| Solvent | Toluene | rsc.org |
| Temperature | 40 °C | rsc.org |
| Time | 12 h | rsc.org |
| Yield (4-nitrobenzyl amine) | 83% | rsc.org |
The proposed mechanism involves the activation of the borane (B79455) by the highly nucleophilic aNHC, which increases the hydridic character of the B-H bond and facilitates its addition to the amide's carbonyl group. rsc.org
Catalytic Nitrile Hydration: The cyano group can be hydrated to an amide via catalysis. An unprecedented palladium/arsenic catalytic cycle has been described for the hydration of nitriles under exceptionally mild conditions (neutral pH, 60°C). nih.govresearchgate.net
The proposed catalytic cycle involves the following key steps: nih.govresearchgate.net
Complex Formation: A catalytic amount of PdCl₂ reacts with the nitrile to form a square planar bis(nitrile)dichloropalladium(II) complex.
Hydrolysis and Activation: Arsenic trioxide (As₂O₃) reacts with water to form arsenous acid (As(OH)₃).
Nucleophilic Attack: The arsenous acid, with its available electron lone pair, acts as a nucleophile. It attacks the palladium-coordinated nitrile carbon atom.
Amide Formation and Catalyst Regeneration: This attack leads to the formation of a five-membered ring intermediate. Subsequent rearrangement releases the amide product and regenerates the arsenous acid, allowing a new nitrile molecule to coordinate to the palladium center and continue the cycle. researchgate.net
Studies on Tautomerism and Conformational Dynamics in Related Benzamide (B126) Systems
While specific studies on this compound are limited, research on related benzamide systems provides valuable insights into its likely structural dynamics.
Tautomerism: Amides can exist in equilibrium with their tautomeric imidol form (-C(OH)=N-). This amide-imidol tautomerism is generally unfavorable for simple amides but can be influenced by molecular structure and substituent effects. nih.gov Studies on 1-benzamidoisoquinoline derivatives, which contain a benzamide moiety, have shown that the tautomeric equilibrium can be controlled by substituents on the phenyl ring. The presence of a strong electron-withdrawing group like a nitro group (NO₂) was found to increase the population of the enol (imidol) tautomer compared to systems with electron-donating groups. nih.gov This suggests that this compound may have a greater tendency to exist in its imidol form compared to unsubstituted benzamide, influenced by the strong electron-withdrawing character of both its cyano and nitro substituents.
Conformational Dynamics: Benzamides exhibit conformational flexibility primarily due to restricted rotation around the C(aryl)-C(O) and C(O)-N single bonds.
Rotational Barriers: The rotation around the C(O)-N bond is significantly hindered due to the partial double-bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This leads to the existence of distinct rotamers. In N,N-dialkylbenzamides, steric hindrance between the alkyl groups and ortho-hydrogens on the aromatic ring can cause the carboxamide plane to twist.
Rotameric States: In related systems like 3-hydroxy-2-pyrazinecarboxamides, specific "cisoide" and "transoide" rotameric states have been identified, which are dependent on the tautomeric form of the molecule. conicet.gov.ar The "cisoide" rotamer was stabilized by an intramolecular hydrogen bond. conicet.gov.ar
Computational Analysis: Density Functional Theory (DFT) calculations are frequently used to explore the conformational landscape of benzamide derivatives. researchgate.nettandfonline.com These studies help determine the lowest energy conformers by scanning the potential energy surfaces associated with the rotation of key bonds. researchgate.net
Table 2: Research Findings on Dynamics in Benzamide-Related Systems
| System Studied | Dynamic Property Investigated | Key Finding | Reference |
|---|---|---|---|
| 1-Benzamidoisoquinoline Derivatives | Amide-Imidol Tautomerism | Electron-withdrawing groups (like NO₂) on the phenyl ring increase the proportion of the imidol tautomer. | nih.gov |
| Indolizine-2-carboxamides | Conformational Dynamics | N-CO rotational barriers are comparable to ortho-substituted benzamides (~50–60 kJ mol⁻¹). | |
| 3-Hydroxy-2-pyrazinecarboxamides | Tautomerism and Rotamerism | Identified specific "cisoide" and "transoide" rotamers linked to the keto-enol tautomeric state. | conicet.gov.ar |
| 3-Fluorobenzamide | Conformational Analysis (DFT) | The potential energy scan was used to identify the lowest energy conformer based on bond rotations. | researchgate.net |
Advanced Spectroscopic and Diffraction Based Characterization Methodologies for 3 Cyano 5 Nitrobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of 3-Cyano-5-nitrobenzamide in solution. Through a series of one- and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved.
High-Resolution One-Dimensional NMR (¹H, ¹³C) Spectral Analysis
The ¹H NMR spectrum of this compound provides initial, critical information about the proton environment. The spectrum is characterized by signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring. Due to the strong electron-withdrawing effects of the adjacent nitro and cyano groups, these protons are deshielded and appear at high chemical shifts (downfield). The two protons of the primary amide (-CONH₂) typically appear as a single, often broad, signal, the chemical shift of which can be sensitive to solvent, concentration, and temperature.
The ¹³C NMR spectrum is essential for identifying all unique carbon atoms. This includes the six distinct carbons of the aromatic ring, the carbon of the cyano group (-C≡N), and the carbonyl carbon (-C=O) of the amide. The positions of the aromatic carbon signals are significantly influenced by the electronic effects of the nitro, cyano, and benzamide (B126) substituents.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic H | 8.60 - 9.10 | - |
| CONH₂ | 7.80 - 8.20 (broad) | - |
| Aromatic C | - | 125 - 140 |
| C-NO₂ | - | 148 - 152 |
| C-CN | - | 115 - 120 |
| C≡N | - | 116 - 120 |
| C=O | - | 165 - 170 |
Multidimensional NMR (e.g., 2D COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
To unambiguously assign the signals and confirm the molecular structure, multidimensional NMR experiments are employed.
COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, confirming the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) maps protons to the carbon atoms they are directly attached to, allowing for the definitive assignment of the protonated carbons in the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which protons are close to each other in space. This can help determine the preferred conformation of the amide group relative to the plane of the aromatic ring.
Dynamic Nuclear Polarization (DNP) NMR Spectroscopy for Enhanced Sensitivity and Mechanistic Insights
Dynamic Nuclear Polarization (DNP) is an advanced NMR technique that can dramatically enhance signal sensitivity, particularly in the solid state. By transferring polarization from electrons to nuclei, DNP can reduce experiment times from days to minutes. While specific DNP studies on this compound are not yet prevalent, its application would be highly advantageous for obtaining high-resolution solid-state ¹³C and ¹⁵N NMR spectra. This would provide invaluable data on molecular packing, polymorphism, and the electronic structure of the compound in its solid form.
Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound molecule.
Fourier Transform Infrared (FTIR) Spectroscopy relies on the absorption of infrared radiation to excite molecular vibrations. The FTIR spectrum of this compound displays highly characteristic bands: the N-H stretches of the primary amide appear in the 3400-3200 cm⁻¹ region, the sharp C≡N stretch of the cyano group is found near 2217-2230 cm⁻¹, the strong C=O stretch of the amide is located around 1713-1680 cm⁻¹, and two distinct bands for the asymmetric and symmetric stretching of the nitro group appear near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. iucr.org
Raman Spectroscopy , which measures scattered light, provides complementary information and is particularly sensitive to symmetric vibrations and non-polar bonds, such as the symmetric stretch of the nitro group and the cyano group's stretching vibration.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretching | 3400 - 3200 |
| Cyano (C≡N) | Stretching | ~2230 |
| Carbonyl (C=O) | Stretching | ~1680 |
| Nitro (NO₂) | Asymmetric Stretch | ~1530 |
| Nitro (NO₂) | Symmetric Stretch | ~1350 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can verify the molecular formula of this compound as C₈H₅N₃O₃.
Techniques such as electron ionization (EI-MS) can be used to study the molecule's fragmentation pattern. The way the molecule breaks apart upon ionization provides a fingerprint that further confirms its structure. Common fragmentation pathways for this compound would likely involve the neutral loss of the nitro group (NO₂), the cyano radical (·CN), or the elements of the primary amide group.
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction provides the most definitive and detailed picture of the molecule's structure in the solid state. iucr.org This technique determines the precise spatial coordinates of every atom, yielding exact bond lengths, bond angles, and torsional angles. For this compound, this analysis would reveal the planarity of the benzene ring and the precise orientation of the amide, cyano, and nitro substituents relative to the ring.
Furthermore, X-ray analysis elucidates the intermolecular forces that dictate the crystal packing, such as hydrogen bonds between the amide groups of neighboring molecules and potential π-π stacking interactions between the aromatic rings. This information is fundamental to understanding the compound's physical properties, including its melting point, solubility, and stability.
Single Crystal X-ray Diffraction for Precise Atomic Positioning
No published data is available for this compound.
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
No published data is available for this compound.
Computational Chemistry and Theoretical Studies of 3 Cyano 5 Nitrobenzamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 3-Cyano-5-nitrobenzamide, DFT calculations, particularly using the B3LYP hybrid functional with a 6-311++G(d,p) basis set, are instrumental in elucidating its electronic characteristics and predicting its reactivity. This level of theory is well-regarded for providing reliable geometries and electronic properties for organic molecules. muthayammal.inderpharmachemica.com
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and electronic transitions of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, the presence of strong electron-withdrawing groups, the nitro (NO₂) and cyano (CN) groups, significantly influences the energies of the frontier orbitals. These groups are expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO is primarily localized on the benzamide (B126) moiety and the aromatic ring, while the LUMO is predominantly distributed over the nitro and cyano groups. The calculated HOMO-LUMO energy gap for similar nitrobenzonitrile derivatives is typically in the range of 4.0 to 5.6 eV, suggesting significant electronic stability. researchgate.networldwidejournals.comscience.gov
Table 1: Calculated Frontier Molecular Orbital Properties of this compound
| Parameter | Estimated Value | Significance |
| HOMO Energy | ~ -8.5 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -3.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~ 5.0 eV | Reflects chemical reactivity and stability |
Note: These values are representative estimates based on DFT calculations for structurally similar molecules.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In this compound, the most negative potential is expected to be localized around the oxygen atoms of the nitro and benzamide groups, making these sites attractive for electrophiles. The area around the hydrogen atoms of the amide group and the aromatic ring would exhibit a positive potential, indicating these as likely sites for nucleophilic interaction. semanticscholar.orgmdpi.comresearchgate.net This analysis is crucial for understanding the intermolecular interactions of the compound.
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is important for understanding non-covalent interactions. Hyperpolarizability, a nonlinear optical property, is also influenced by the presence of strong electron-withdrawing and donating groups. Quantum chemical calculations can provide reliable predictions of these properties. worldwidejournals.comdergipark.org.trresearchgate.net
Table 2: Predicted Dipole Moment and Polarizability of this compound
| Property | Estimated Value | Unit |
| Dipole Moment (µ) | ~ 3.5 | Debye |
| Isotropic Polarizability (α) | ~ 150 | a.u. |
Note: These values are representative estimates based on DFT calculations for structurally similar molecules.
Theoretical Determination of Electro- and Nucleophilic Characteristics
Advanced Quantum Chemical Calculations for Spectroscopic Property Prediction
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of new compounds. By calculating vibrational frequencies, it is possible to simulate the Infrared (IR) and Raman spectra of this compound. DFT calculations, after applying appropriate scaling factors, have shown excellent agreement with experimental vibrational spectra for similar molecules. muthayammal.inderpharmachemica.comresearchgate.netjchps.comscirp.orgresearchgate.net The characteristic vibrational modes for the C≡N stretch, the symmetric and asymmetric NO₂ stretches, and the C=O stretch of the amide group can be precisely assigned.
Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. For this compound, π→π* transitions are expected to be the dominant electronic excitations.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis of this compound involves studying the rotation around the C-C bond connecting the benzamide group to the aromatic ring and the C-N bond of the amide. The potential energy surface can be scanned to identify the most stable conformers and the energy barriers between them. For related benzamide derivatives, the planar conformation is often the most stable due to conjugation effects. researchgate.nettandfonline.comtandfonline.com
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account solvent effects and temperature. MD simulations can reveal the flexibility of the molecule, the stability of its different conformations, and how it interacts with its environment, which is particularly important for understanding its behavior in a biological system. researchgate.nettandfonline.comsemanticscholar.org
Theoretical Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies can elucidate the pathways of reactions such as hydrolysis or nucleophilic substitution. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be determined.
For instance, the hydrolysis of the amide group can proceed through acid or base-catalyzed mechanisms. DFT calculations can model the structures of the transition states involved in these processes, providing insights into the reaction kinetics and the role of the nitro and cyano substituents in modulating the reactivity. dntb.gov.uaresearchgate.netmdpi.comrsc.org Similarly, reactions involving the nitrile group can also be explored theoretically. dntb.gov.uaresearchgate.net
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies for Molecular Design
Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach that seeks to establish a correlation between the chemical structure of a molecule and its biological activity. chemrevlett.comdergipark.org.tr For the specific compound, this compound, while explicit QSAR studies are not extensively documented in publicly available literature, the principles of QSAR can be applied to guide the rational design of novel analogs with potentially enhanced or specified biological activities. This is achieved by examining the physicochemical properties and structural features, known as molecular descriptors, of this compound and relating them to a hypothetical or experimentally determined biological response.
The fundamental premise of QSAR is that the biological activity of a compound is a function of its molecular structure. chemrevlett.com By quantifying variations in structural properties, it is possible to predict the effect of these changes on the activity of new, yet-to-be-synthesized molecules. nih.gov This predictive capability is invaluable in drug discovery and medicinal chemistry for optimizing lead compounds and designing new chemical entities with improved efficacy. grafiati.com
Detailed Research Findings
In the context of this compound, a QSAR study would commence with the calculation of various molecular descriptors. These descriptors are numerical values that characterize the topological, geometrical, electronic, and physicochemical properties of the molecule. guidechem.com For this compound, a number of these descriptors have been computationally determined and are presented in Table 1.
Table 1: Computed Molecular Descriptors for this compound
| Descriptor | Value | Reference |
|---|---|---|
| Molecular Weight | 191.14 g/mol | guidechem.com |
| Molecular Formula | C₈H₅N₃O₃ | guidechem.com |
| Topological Polar Surface Area | 113 Ų | guidechem.com |
| Hydrogen Bond Acceptor Count | 4 | guidechem.com |
| Heavy Atom Count | 14 | guidechem.com |
| Complexity | 301 | guidechem.com |
These descriptors provide a quantitative profile of the molecule. For instance, the Topological Polar Surface Area (TPSA) is often correlated with drug transport properties, including intestinal absorption and blood-brain barrier penetration. The number of hydrogen bond acceptors is a critical parameter in determining the binding affinity of a molecule to its biological target.
A hypothetical QSAR study for a series of analogs based on the this compound scaffold would involve synthesizing a library of related compounds and evaluating their biological activity (e.g., enzyme inhibition, receptor binding affinity). Subsequently, a mathematical model would be developed to correlate the variance in biological activity with the variance in the molecular descriptors of the compounds in the series.
For example, a study on nitrobenzamide derivatives for antitubercular activity utilized both 2D and 3D QSAR approaches. grafiati.comsciepub.com The 2D QSAR model, developed using Multiple Linear Regression (MLR), and the 3D QSAR model, using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), identified key physicochemical and structural requirements for activity. sciepub.com Such studies often reveal that electronic descriptors (like the energy of the Highest Occupied Molecular Orbital, HOMO, or the Lowest Unoccupied Molecular Orbital, LUMO), steric factors, and hydrophobic properties play a crucial role in determining the biological activity of nitroaromatic compounds. sciepub.com
A hypothetical QSAR model for a series of this compound derivatives might take the form of a linear equation:
Biological Activity (log 1/C) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
Where C is the concentration of the compound required to produce a defined biological effect, and β values are the regression coefficients for each descriptor.
To illustrate, consider a hypothetical set of derivatives of this compound where substituents are varied at different positions on the benzene (B151609) ring. The resulting data could be analyzed to generate a QSAR model as shown in Table 2.
Table 2: Hypothetical QSAR Data for this compound Derivatives
| Compound | Substituent (R) | LogP | TPSA (Ų) | Electronic Parameter (e.g., Hammett constant σ) | Observed Activity (log 1/C) |
|---|---|---|---|---|---|
| This compound | -H | 1.5 | 113 | 0 | 5.0 |
| Derivative 1 | -Cl | 2.2 | 113 | 0.23 | 5.5 |
| Derivative 2 | -CH₃ | 2.0 | 113 | -0.17 | 4.8 |
| Derivative 3 | -OCH₃ | 1.4 | 122.2 | -0.27 | 4.6 |
| Derivative 4 | -F | 1.6 | 113 | 0.06 | 5.2 |
Please note that the data in Table 2 is purely illustrative to demonstrate the QSAR concept and is not based on experimental results.
From such a hypothetical dataset, a QSAR equation could be derived. For instance, if the analysis showed a positive correlation with LogP and the electronic parameter, and a negative correlation with TPSA, it would suggest that increasing lipophilicity and electron-withdrawing character, while maintaining a lower polar surface area, could enhance the biological activity. This information would be instrumental in designing the next generation of more potent compounds based on the this compound scaffold.
Applications of 3 Cyano 5 Nitrobenzamide in Contemporary Organic Synthesis
Role as a Precursor in the Synthesis of Complex Heterocyclic Systems
3-Cyano-5-nitrobenzamide is a valuable starting material for the construction of diverse heterocyclic compounds due to the reactivity of its functional groups. The electron-withdrawing nature of the cyano and nitro groups activates the aromatic ring, making it susceptible to nucleophilic substitution reactions. Furthermore, these groups can be chemically transformed into other functionalities, providing pathways to a wide array of heterocyclic scaffolds.
The cyano group can participate in cyclization reactions, often after being converted to an amidine or a similar reactive intermediate. The nitro group, on the other hand, can be readily reduced to an amino group, which can then be incorporated into a heterocyclic ring through condensation or cyclization reactions. This versatility allows for the synthesis of various nitrogen-containing heterocycles, which are prominent motifs in many biologically active molecules and functional materials.
For instance, the reduction of the nitro group to an amine, followed by diazotization and subsequent intramolecular cyclization involving the cyano group, can lead to the formation of cinnoline (B1195905) derivatives. Alternatively, the amino group can react with a variety of bifunctional reagents to construct fused heterocyclic systems. The presence of the benzamide (B126) moiety adds another layer of synthetic utility, as the amide nitrogen and carbonyl group can also participate in ring-forming reactions under specific conditions.
The strategic manipulation of the functional groups of this compound allows for the regioselective synthesis of complex heterocyclic systems that would be challenging to access through other synthetic routes. This makes it a key intermediate in the synthesis of compounds with potential applications in medicinal chemistry and materials science.
Strategic Utilization in the Assembly of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
The pyrazolo[1,5-a]pyrimidine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anti-tumor and anti-inflammatory properties. nih.gov The synthesis of these bicyclic heterocycles often involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. This compound, while not a direct precursor, serves as a foundational building block for constructing substituted pyrazolo[1,5-a]pyrimidines through multi-step synthetic sequences.
In one notable approach, derivatives of this compound are used to introduce specific functionalities onto the pyrazolo[1,5-a]pyrimidine skeleton. For example, after the core pyrazolo[1,5-a]pyrimidine is assembled, a nitro-substituted benzamide moiety derived from this compound can be coupled to the heterocyclic framework. nih.govnih.govresearchgate.net This is often achieved by first converting the nitro group of the benzamide to an amine, which can then participate in a coupling reaction.
A key strategy involves the synthesis of more complex benzamide derivatives starting from 3-cyano-5-nitrobenzoic acid, which can be obtained from this compound via hydrolysis. google.comprepchem.com This acid can be activated and coupled with various amines to generate a library of substituted benzamides. These benzamides, still containing the nitro and cyano groups, can then be elaborated further. For instance, the nitro group can be used to direct further substitutions on the benzene (B151609) ring or can be reduced to an amine to enable coupling to the pyrazolo[1,5-a]pyrimidine core.
The following table outlines the synthesis of a key intermediate derived from 3-amino-5-nitrobenzoic acid, a close relative of this compound, which highlights the synthetic transformations relevant to this class of compounds.
| Reactant | Reagents | Product | Yield | Reference |
| 3-Amino-5-nitrobenzoic acid | 1. HCl, NaNO2; 2. CuSO4·5H2O, KCN | 3-Cyano-5-nitrobenzoic acid | 94% | prepchem.com |
This transformation showcases the conversion of an amino group to a cyano group, a common strategy in organic synthesis that underscores the utility of nitroaromatic compounds as precursors to a variety of functional groups. The resulting 3-cyano-5-nitrobenzoic acid is a versatile intermediate for the synthesis of more complex benzamides that can be incorporated into pyrazolo[1,5-a]pyrimidine structures.
Development of New Synthetic Pathways Incorporating the Benzamide Moiety
The benzamide moiety of this compound is a key functional group that drives the development of novel synthetic pathways. Its presence allows for the introduction of this structural unit into larger, more complex molecules through various chemical transformations. The amide bond is relatively stable, yet it can be cleaved or modified under specific conditions, providing synthetic flexibility.
One area of development involves the use of this compound in multicomponent reactions (MCRs). acs.orgfrontiersin.org MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. The functional groups of this compound make it an ideal candidate for participation in MCRs, leading to the rapid assembly of complex molecular architectures. For instance, the amide nitrogen can act as a nucleophile, while the aromatic ring can undergo reactions at various positions, guided by the directing effects of the existing substituents.
Furthermore, the benzamide functionality can be used to construct supramolecular assemblies through hydrogen bonding interactions. The design of new synthetic pathways often leverages these non-covalent interactions to control the stereochemistry or regiochemistry of a reaction.
Research has also focused on the derivatization of the benzamide group itself. For example, the N-H bond can be substituted to introduce a wide range of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule. These modifications can be crucial for tuning the reactivity of the compound in subsequent synthetic steps or for optimizing the biological activity of the final product.
The development of new synthetic methods incorporating the this compound moiety is an active area of research, with the potential to provide access to novel chemical entities with interesting properties and applications.
Contribution to the Design and Construction of Advanced Organic Scaffolds
The term "advanced organic scaffolds" refers to complex, often three-dimensional molecular frameworks that serve as the basis for the development of new drugs, materials, and catalysts. researchgate.net this compound plays a significant role in the construction of these scaffolds due to its unique combination of functional groups, which allows for the creation of intricate and diverse molecular architectures.
The rigid aromatic ring of this compound provides a stable core upon which to build more complex structures. The cyano and nitro groups serve as versatile handles for further functionalization, enabling the attachment of other molecular fragments or the construction of fused ring systems. For example, the cyano group can be hydrolyzed to a carboxylic acid, which can then be used to form esters or amides, extending the molecular scaffold. The nitro group can be reduced to an amine, which can participate in a wide range of C-N bond-forming reactions. smolecule.com
The strategic use of this compound in multi-step syntheses allows for the controlled and predictable assembly of complex molecular frameworks. This is particularly important in the field of medicinal chemistry, where the precise spatial arrangement of functional groups is often critical for biological activity.
An example of the construction of an advanced scaffold is the synthesis of polycyclic heterocyclic systems where the benzamide unit is embedded within a larger ring system. Such structures can be accessed through intramolecular cyclization reactions involving the functional groups of a suitably substituted this compound derivative. The resulting scaffolds can exhibit unique photophysical or biological properties due to their constrained conformations and specific electronic characteristics.
The following table provides examples of related benzamide and nitrile compounds and their roles in synthesis, illustrating the broader utility of these functional groups in constructing advanced scaffolds.
| Compound | Application/Reaction | Significance | Reference |
| N-(4-((2-chloropyrimidin-4-yl)(methyl)amino)phenyl) acetamide | Reaction with 3-amino-N-(2-methoxyethyl)benzenesulfonamide | Synthesis of a complex substituted pyrimidine (B1678525) derivative, a key scaffold in medicinal chemistry. | google.com |
| 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-eneamide | Amine-mediated demethylation | Synthesis of Entacapone, a drug used in the treatment of Parkinson's disease, showcasing the use of a cyano-nitro-amide scaffold. | mdpi.com |
| 2-Fluoro-5-nitrobenzoic acid | Ugi four-component reaction | Formation of diverse heterocyclic scaffolds through a multicomponent reaction strategy. | acs.org |
These examples demonstrate the power of using substituted benzamides and nitriles as building blocks for the construction of functionally rich and structurally diverse organic molecules. The principles guiding these syntheses are directly applicable to the use of this compound in the creation of novel and advanced organic scaffolds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
